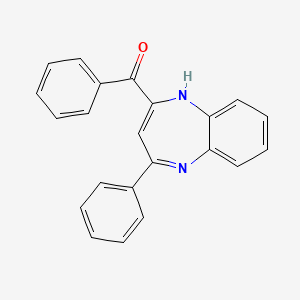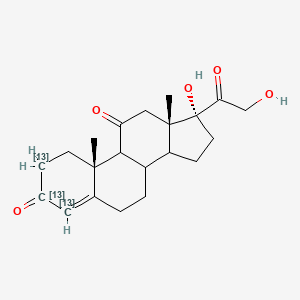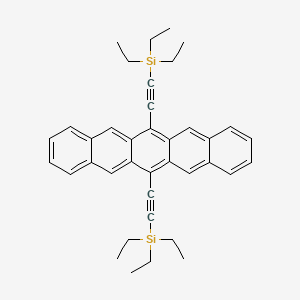
tert-Butyl 4-aminobenzoate-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-aminobenzoate-13C6 is a compound where the benzene ring is labeled with carbon-13 isotopes. This labeling is significant for various scientific research applications, particularly in the fields of chemistry and pharmacology. The compound is a derivative of tert-Butyl 4-aminobenzoate, which is commonly used as an intermediate in organic synthesis and as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-aminobenzoate-13C6 can be synthesized through a multi-step process starting from carbon-13 labeled benzene. The general synthetic route involves the nitration of carbon-13 labeled benzene to form carbon-13 labeled nitrobenzene, followed by reduction to obtain carbon-13 labeled aniline. This aniline derivative is then esterified with tert-butyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-aminobenzoate-13C6 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4-aminobenzoate-13C6 is widely used in scientific research due to its labeled carbon atoms, which make it an excellent tracer in metabolic studies. Some key applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic labeling experiments to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-aminobenzoate-13C6 primarily involves its role as a tracer molecule. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within a system. This is particularly useful in studying metabolic pathways and reaction mechanisms. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-aminobenzoate: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
4-Aminobenzoic acid: Another related compound, often used in the synthesis of folic acid and as a UV filter in sunscreens.
N-Phenyl-13C6-2-naphthylamine: Another carbon-13 labeled compound used in similar tracer studies.
Uniqueness
The uniqueness of tert-Butyl 4-aminobenzoate-13C6 lies in its carbon-13 labeling, which provides enhanced capabilities for tracing and studying molecular transformations. This makes it particularly valuable in research applications where precise tracking of carbon atoms is essential .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
tert-butyl 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3/i4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
KYORUZMJUKHKFS-VFESMUGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)
![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)
![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)



![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)
![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)



![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)
